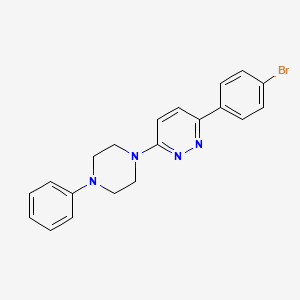

3-(4-Bromophenyl)-6-(4-phenylpiperazinyl)pyridazine

Beschreibung

3-(4-Bromophenyl)-6-(4-phenylpiperazinyl)pyridazine is a pyridazine derivative featuring a 4-bromophenyl group at the C3 position and a 4-phenylpiperazinyl moiety at C4. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antimalarial, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4/c21-17-8-6-16(7-9-17)19-10-11-20(23-22-19)25-14-12-24(13-15-25)18-4-2-1-3-5-18/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARBMGFNULZXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-(4-phenylpiperazinyl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyridazine.

Attachment of the Phenylpiperazinyl Group: The phenylpiperazinyl group can be attached through a nucleophilic substitution reaction, where a phenylpiperazine reacts with a halogenated pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-6-(4-phenylpiperazinyl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-6-(4-phenylpiperazinyl)pyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-6-(4-phenylpiperazinyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups : Bromophenyl at C3 enhances bioactivity across analogs, as seen in antimicrobial triazolo derivatives and MAO-B inhibitory coumarin hybrids .

- Substituent Effects : Piperazinyl groups (e.g., 4-phenylpiperazinyl) improve solubility and CNS penetration, whereas sulfonyl groups (e.g., methylsulfonylphenyl) increase metabolic stability in antimalarial imidazopyridazines .

- Melting Points : Chlorine or sulfonyl substituents raise melting points (e.g., 152–267.5°C) compared to piperazinyl derivatives, likely due to increased polarity .

Antimicrobial Activity

Triazolo[4,3-b]pyridazines with bromophenyl groups (e.g., compound 10a: 3-(4’-bromophenyl)-6-(4’-bromophenyl)triazolo[4,3-b]pyridazine) exhibit broad-spectrum activity against E. coli, S. aureus, and C. albicans, with MIC values comparable to ampicillin and fluconazole . In contrast, oxazine derivatives with bromophenyl groups (e.g., compound 3j) show superior antifungal activity, suggesting that the heterocyclic core (oxazine vs. triazolo) influences target specificity .

Enzyme Inhibition

Coumarin-pyridazine hybrids bearing bromophenyl groups (e.g., compound 15) inhibit MAO-B with sub-micromolar IC₅₀ values, attributed to reversible binding and favorable pharmacokinetics . This contrasts with sulfonyl-substituted imidazopyridazines (e.g., compound 51), which lack MAO-B activity but show potent antimalarial effects .

Antimalarial Activity

Imidazopyridazines with sulfonyl groups (e.g., compound 51) demonstrate nanomolar efficacy against Plasmodium falciparum, likely due to interactions with heme detoxification pathways . Chlorine-substituted analogs (e.g., compound 32) show moderate activity, highlighting the importance of sulfonyl groups for potency .

Biologische Aktivität

3-(4-Bromophenyl)-6-(4-phenylpiperazinyl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a pyridazine core substituted with a bromophenyl group and a phenylpiperazine moiety. The presence of these functional groups is significant as they may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor Activity : Many pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Effects : Compounds featuring piperazine rings are frequently studied for their antibacterial and antifungal properties.

- CNS Activity : The phenylpiperazine structure is associated with various central nervous system effects, including anxiolytic and antidepressant activities.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of prostate (PC-3) and lung (A-549) cancer cells with IC50 values in the micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| PC-3 | 1.54 |

| A-549 | 3.36 |

This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Key Signaling Pathways : Similar compounds have been reported to inhibit pathways involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Induction of Apoptosis : The compound may enhance caspase activation, leading to programmed cell death.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds with similar piperazine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Efficacy : A study evaluating the anticancer efficacy of pyridazine derivatives highlighted that modifications in the substituents significantly impacted their activity against tumor cells.

- Cytotoxicity Profile : Another investigation into the cytotoxic effects revealed that certain derivatives exhibited lower toxicity towards normal cells while maintaining high efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.